molecular formula C13H8N2O6 B14341489 5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid CAS No. 105971-06-0

5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid

Cat. No.: B14341489
CAS No.: 105971-06-0
M. Wt: 288.21 g/mol
InChI Key: FLYLSJUYWXLFQI-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid is a heterocyclic compound that belongs to the class of pyrroloquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of a suitable quinoline derivative with a pyrrole derivative under acidic conditions, followed by oxidation and hydrolysis steps to introduce the hydroxy and carboxylic acid functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives such as:

Uniqueness

What sets 5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

105971-06-0

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

4,5-dihydroxy-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid

InChI

InChI=1S/C13H8N2O6/c16-10-5-3-7(13(20)21)15-8(5)4-1-2-6(12(18)19)14-9(4)11(10)17/h1-3,15-17H,(H,18,19)(H,20,21)

InChI Key

FLYLSJUYWXLFQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C(=C3C=C(NC3=C21)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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